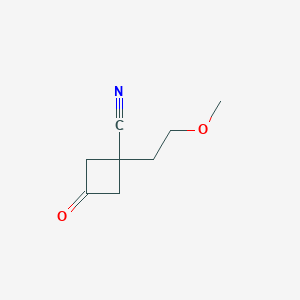

1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile, commonly known as MOC, is a chemical compound with the molecular formula C8H11NO2. It is a colorless liquid that is widely used in scientific research for its unique properties. MOC is a versatile compound that can be synthesized using various methods, and it has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Biological Activity A study by Černuchová et al. (2005) explores the utility of a related trifunctional reagent in synthesizing heterocycles with significant biological activities. The reaction with hydrazines and other dinitrogen nucleophiles leads to compounds displaying activity against bacteria, filamentous fungi, and tumour cells (Černuchová et al., 2005).

Cycloaddition Reactions Bull et al. (2001) describe the cycloaddition of steroidal acetates with 2-chloroacrylonitrile, yielding compounds that undergo alkali-mediated rearrangement. This study highlights the intricate chemical transformations possible with cyclobutane derivatives (Bull et al., 2001).

Spectroscopic Analysis The work by Jukić et al. (2010) on 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile showcases the structural analysis and optical properties of pyridine derivatives, highlighting the potential for investigating electronic and photophysical properties of cyclobutane-related compounds (Jukić et al., 2010).

Photorearrangements and Silene Formation Leigh and Li (2003) demonstrate the photolysis of a phenylsilacyclobutane derivative, leading to isomeric products through intramolecular trapping. This study underscores the reactivity of cyclobutane derivatives under photochemical conditions (Leigh & Li, 2003).

Lewis Acid-Catalyzed Reactions Yao and Shi (2007) report on the Lewis acid-catalyzed cascade construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes. This highlights the versatility of cyclobutane derivatives in synthesizing complex molecular architectures (Yao & Shi, 2007).

properties

IUPAC Name |

1-(2-methoxyethyl)-3-oxocyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-3-2-8(6-9)4-7(10)5-8/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXCDDCJWXIOLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CC(=O)C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine](/img/structure/B2726386.png)

![N-[2-(benzylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2726391.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2726392.png)

![5-methyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2726395.png)

![[2-(1,3-Dioxolan-2-yl)phenyl]methanamine](/img/structure/B2726397.png)

![5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2726405.png)